(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-21-22(28)11-10-20-25(29)24(32-26(20)21)16-18-15-19(30-3)9-12-23(18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-16- |
InChI Key |
QLJJSNRDBMCEGI-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” typically involves multiple steps, including the formation of the benzofuran core, the introduction of the dibutylamino group, and the attachment of the dimethoxybenzylidene moiety. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Dibutylamino Group: This step may involve nucleophilic substitution reactions using dibutylamine and appropriate leaving groups.
Attachment of Dimethoxybenzylidene Moiety: This can be accomplished through condensation reactions between the benzofuran core and 2,5-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a benzyl group.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzofuranone, while reduction of the benzylidene moiety may produce a benzyl-substituted benzofuran.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Use in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Key Analogues :
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (): Substituents: Dimethylamino (vs. dibutylamino), 2-fluorobenzylidene (vs. 2,5-dimethoxybenzylidene), and 4-methyl. Molecular Weight: 327.355 g/mol (monoisotopic mass: 327.127). Key Differences:
- The 2-fluoro substituent introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This alters π-conjugation and reactivity .
6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Substituents: 2,5-Dihydroxybenzylidene (vs. 2,5-dimethoxy), benzodithiazine core (vs. benzofuranone). Melting Point: 314–315°C (decomp.). Key Differences:
- The dihydroxybenzylidene group increases hydrogen-bonding capacity, affecting solubility and intermolecular interactions.
- The benzodithiazine core introduces sulfur-based resonance, altering electronic properties compared to the oxygen-rich benzofuranone .
Spectral and Physicochemical Properties
Comparative Data Table :
| Compound Name | Core Structure | R1 (Position 7) | R2 (Position 2) | Molecular Weight (g/mol) | Melting Point (°C) | IR/NMR Features |
|---|---|---|---|---|---|---|
| Target Compound | Benzofuran-3(2H)-one | Dibutylamino-methyl | 2,5-Dimethoxybenzylidene | Not reported | Not reported | Expected: C=N (1605–1615 cm⁻¹) |
| (2Z)-7-[(Dimethylamino)methyl]-... (E5) | Benzofuran-3(2H)-one | Dimethylamino-methyl | 2-Fluorobenzylidene | 327.355 | Not reported | C=N (1605 cm⁻¹), F-substituent |
| 6-Chloro-7-methyl-... (E3) | Benzodithiazine | Methyl | 2,5-Dihydroxybenzylidene | 411.87 (calc.) | 314–315 (dec.) | OH (3485 cm⁻¹), SO₂ (1345 cm⁻¹) |
Notes:
- The target compound’s dibutylamino group likely increases lipophilicity, impacting membrane permeability in biological systems.
Biological Activity
The compound (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.
Synthesis of the Compound
The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves several key steps:
- Formation of Benzofuran Skeleton : The starting material, benzofuran-3-one, undergoes a series of reactions including condensation with appropriate aldehydes to introduce the dibutylamino and methoxy groups.
- Functionalization : Subsequent steps involve functionalization at the 6-hydroxy position and the introduction of the dibutylamino group via nucleophilic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one have shown significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute (NCI) evaluated a series of benzofuran derivatives against 60 cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related benzofuran derivative demonstrated a reduction in TNF levels by approximately 93.8% in vitro .
The biological activity of (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one may be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. Compounds that inhibit NF-κB can lead to decreased expression of inflammatory cytokines.
- Induction of Apoptosis : Many benzofuran derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on Anticancer Properties : In a study published in 2014, several benzofuran derivatives were tested for their ability to inhibit the proliferation of cancer cells. The results indicated that compounds similar to (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibited IC50 values in the micromolar range against multiple cancer types .
Compound Cell Line IC50 (µM) A MCF-7 10.5 B HeLa 8.3 C A549 12.0 - Anti-inflammatory Study : A recent investigation into the anti-inflammatory effects of benzofuran derivatives showed that one compound reduced IL-6 levels significantly in lipopolysaccharide-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
